molecular formula C6H11ClN2O3S B1422258 Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride CAS No. 1212061-58-9

Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride

Cat. No. B1422258
CAS RN: 1212061-58-9
M. Wt: 226.68 g/mol
InChI Key: ZUCPYSWHRSUUMB-UHFFFAOYSA-N
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Description

Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In

Scientific Research Applications

Molecular Docking and Biological Activities

Research demonstrates the importance of butanoic acid derivatives in molecular docking and their potential biological activities. Spectroscopic and structural investigations on derivatives have provided insights into their stability, reactivity, and non-linear optical properties, suggesting their potential in pharmacological applications. Auto-dock studies have highlighted these compounds' roles in inhibiting Placenta growth factor (PIGF-1), indicating good biological activities and pharmacological importance (Vanasundari et al., 2018).

Synthetic Chemistry and Transformations

Several studies have focused on the synthetic transformations of related compounds, showcasing their versatility in producing a variety of chemical structures. Transformations of methyl 2-benzoylamino-3-oxobutanoate into different derivatives have been explored, demonstrating the compound's utility in synthesizing bioactive molecules and intermediates in organic synthesis (Bratušek et al., 1998).

Biosynthesis and Metabolic Studies

Investigations into glucosinolate biosynthesis have identified the role of specific enzymes in the chain elongation cycle of methionine, involving intermediates like 4-methylthio-2-oxobutanoic acid. These studies provide insights into the metabolic pathways of plant compounds and their significance in natural product biosynthesis (Falk et al., 2004).

Molecular Structure and NLO Properties

Research into the molecular structure and electronic properties of related compounds has contributed to understanding their chemical behavior and potential applications in materials science. Studies on vibrational, electronic, and optical properties have revealed insights into the reactivity, stability, and non-linear optical (NLO) properties of butanoic acid derivatives, suggesting their applications in developing new materials (Raju et al., 2015).

properties

IUPAC Name

methyl 2-carbamimidoylsulfanyl-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S.ClH/c1-3(9)4(5(10)11-2)12-6(7)8;/h4H,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCPYSWHRSUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)SC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
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Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
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Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
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Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
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Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
Reactant of Route 6
Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride

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